molecular formula C17H21BO3 B1602294 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-87-1

2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid

Cat. No.: B1602294
CAS No.: 1072951-87-1
M. Wt: 284.2 g/mol
InChI Key: JDYAGWNUTBEZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid ( 1072951-87-1) is an organoboron compound with a molecular formula of C₁₇H₂₁BO₃ and a molecular weight of 284.16 g/mol. This boronic acid, offered with a purity of ≥98% , serves as a versatile building block in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds to create novel biaryl structures. Beyond its synthetic utility, boronic acids are increasingly investigated in chemical biology and materials science for their ability to form reversible covalent bonds with diols, such as those found in saccharides. Research indicates that certain boronic acid motifs can be engineered for high oxidative stability, enhancing their potential for applications in physiological contexts . This product is intended for research purposes as a chemical reagent and is For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with care, referring to the Safety Data Sheet (SDS) for proper handling procedures. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

[2-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21BO3/c1-12(2)15-9-8-13(3)10-17(15)21-11-14-6-4-5-7-16(14)18(19)20/h4-10,12,19-20H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYAGWNUTBEZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1COC2=C(C=CC(=C2)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584759
Record name (2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-87-1
Record name B-[2-[[5-Methyl-2-(1-methylethyl)phenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-87-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Routes

The predominant synthetic approach to 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid involves the following key steps:

  • Phenoxymethyl Substituent Introduction: Typically, 2-isopropyl-5-methylphenol is alkylated with a halomethyl derivative of phenylboronic acid or its protected form to install the phenoxymethyl group at the ortho position.

  • Boronic Acid Formation: The boronic acid moiety is introduced or unmasked either by direct lithiation and subsequent reaction with boron reagents or via palladium-catalyzed borylation methods using bis(pinacolato)diboron or trimethyl borate.

  • Catalysis: Palladium catalysts such as palladium acetate are commonly employed, often in the presence of bases like potassium carbonate, in organic solvents such as toluene. The reaction conditions are optimized to balance yield and purity, typically maintaining temperatures below 60°C during boronation to prevent side reactions like boroxin formation.

Industrial and Laboratory Scale Production

  • Batch and Continuous Flow Processes: Industrial synthesis may utilize continuous flow reactors to improve reaction control, scalability, and reproducibility. Automated purification systems, including recrystallization and solvent extraction, ensure high purity products.

  • Purification Techniques: Due to the tendency of boronic acids to adsorb on silica, purification commonly avoids silica gel chromatography. Instead, recrystallization from suitable solvents or liquid-liquid extraction is preferred.

  • Typical Reaction Conditions:

Parameter Typical Conditions
Catalyst Palladium acetate or other Pd(0) complexes
Base Potassium carbonate, triethylamine
Solvent Toluene, acetonitrile
Temperature 40–60 °C during key steps
Reaction Time 12 hours or until completion
Atmosphere Inert (nitrogen or argon)

Example Preparation Protocol (Literature-Inferred)

  • Mix 2-isopropyl-5-methylphenol with a phenylboronic acid derivative in toluene under nitrogen atmosphere.

  • Add potassium carbonate as a base and palladium acetate as a catalyst.

  • Heat the reaction mixture to 40–45°C and stir for approximately 12 hours.

  • After reaction completion, cool and perform aqueous workup with water and organic solvents (e.g., toluene).

  • Dry the organic phase over sodium sulfate and evaporate under reduced pressure.

  • Purify the residue by recrystallization from a suitable solvent system (e.g., hexane or ethanol) to obtain the final boronic acid product with high purity.

Reaction Mechanisms and Influencing Factors

  • Suzuki-Miyaura Coupling: The boronic acid group participates in transmetalation with palladium catalysts, followed by reductive elimination to form carbon-carbon bonds.

  • Directed Ortho-Metalation: In some synthetic approaches, ortho-metalation of the phenyl ring followed by reaction with boron reagents is used to introduce the boronic acid functionality regioselectively.

  • Steric and Electronic Effects: The isopropyl and methyl substituents on the phenoxy ring increase steric hindrance, which can influence coupling efficiency and selectivity. Electron-donating alkyl groups enhance nucleophilicity, favoring coupling with electron-deficient aryl halides.

Data Table: Summary of Preparation Parameters and Outcomes

Step Reagents/Conditions Outcome/Yield (%) Notes
Phenol alkylation 2-Isopropyl-5-methylphenol + halomethyl phenylboronic acid derivative, base (K2CO3), Pd catalyst, toluene, 40–45°C, 12 h High conversion, >80% yield Controlled temperature critical to avoid side reactions
Boronation Bis(pinacolato)diboron or trimethyl borate, Pd catalyst, base, ≤60°C High yield, >85% purity Avoids boroxin formation
Purification Recrystallization (hexane, ethanol) or solvent extraction >95% purity Avoid silica gel chromatography
Storage Argon atmosphere, –20°C, desiccant (3Å molecular sieves) Maintains stability Prevents oxidation and moisture uptake

Research Findings and Analytical Characterization

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to confirm structural integrity. High-Performance Liquid Chromatography (HPLC) with C18 columns and acidic mobile phases (0.1% trifluoroacetic acid) monitors purity and detects impurities.

  • Solubility Profile: The compound exhibits good solubility in organic solvents such as tetrahydrofuran (20–50 mg/mL) and dimethyl sulfoxide (>100 mg/mL), facilitating its use in various coupling reactions. Solvent choice influences reaction kinetics and product isolation.

  • Stability: Boronic acids are prone to oxidation and boroxin formation under ambient conditions. Proper storage under inert atmosphere and low temperature is essential for maintaining compound integrity.

Summary of Key Notes on Preparation

  • The synthesis of this compound relies heavily on palladium-catalyzed cross-coupling and selective boronation techniques.

  • Reaction conditions such as temperature, solvent, and base choice critically affect yield and purity.

  • Purification avoids chromatographic adsorption issues by favoring recrystallization and solvent extraction.

  • Industrial-scale production benefits from continuous flow technology and automated purification to ensure consistent quality.

  • Analytical methods including NMR and HPLC are essential for characterization and quality control.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is widely utilized in creating complex organic molecules, including pharmaceuticals and agrochemicals .

Biological Applications

The compound has shown promise in synthesizing biologically active molecules, such as enzyme inhibitors and receptor ligands. Its ability to form stable complexes with various biological targets enhances its utility in drug discovery and development. For example, it has been explored as a selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), which plays a critical role in anti-thrombotic therapies .

Medicinal Chemistry

In medicinal chemistry, this compound is employed in developing pharmaceutical agents with potential therapeutic applications. Its unique properties allow for modifications that can enhance bioactivity and specificity towards certain biological pathways. Case studies have highlighted its role in designing drugs targeting cardiovascular diseases by selectively inhibiting specific pathways involved in platelet activation .

Material Science

Beyond biological applications, this boronic acid derivative is also utilized in producing advanced materials, including polymers and electronic components. Its reactivity allows it to participate in various polymerization processes, contributing to the development of new materials with tailored properties .

Data Table of Research Findings

Application AreaDescriptionReferences
Organic SynthesisUsed as a reagent in Suzuki-Miyaura coupling reactions
Biological ActivityInvolved in synthesizing enzyme inhibitors and receptor ligands
Medicinal ChemistryDevelopment of selective PI3Kβ inhibitors for anti-thrombotic therapy
Material ScienceProduction of advanced polymers and electronic materials

Case Study 1: Inhibition of PI3Kβ

A study demonstrated that this compound effectively inhibits PI3Kβ, leading to reduced platelet activation without affecting normal hemostasis. This selectivity makes it a potential candidate for treating thrombotic disorders without increasing bleeding risks .

Case Study 2: Synthesis of Enzyme Inhibitors

Research has shown that derivatives of this boronic acid can be synthesized to create potent enzyme inhibitors targeting various pathways involved in cancer progression. These compounds have exhibited significant activity against specific cancer cell lines, highlighting their therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Arylboronic acids exhibit diverse reactivity and applications depending on their substituents. Below is a detailed comparison of 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) CAS RN Purity (%) Key Properties/Applications
This compound 2-(2-Isopropyl-5-methylphenoxymethyl) 286.14 Not provided N/A Moderate steric bulk; suited for selective cross-couplings
2-(Methoxymethyl)phenylboronic acid 2-Methoxymethyl 165.98 126617-98-9 >97.0 High solubility; used in small-molecule synthesis
2-Methoxy-5-methylphenylboronic acid 2-Methoxy, 5-methyl 165.98 127972-00-3 >97.0 Electron-donating groups enhance coupling efficiency
2-Fluoro-5-(hydroxymethyl)phenylboronic acid 2-Fluoro, 5-hydroxymethyl 169.95 1072952-25-0 N/A Fluorine enhances electrophilicity; medicinal chemistry applications
2-(Pivaloylamino)phenylboronic acid 2-Pivaloylamino 235.07 N/A N/A Bulky substituent reduces reactivity; niche couplings
5-Acrylamido-2-((dimethylamino)methyl)phenylboronic acid 5-Acrylamido, 2-(dimethylaminomethyl) 248.12 1217500-78-1 N/A Polymerizable group; functional material precursor

Key Observations :

Steric and Electronic Effects: The 2-isopropyl-5-methylphenoxymethyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability. This contrasts with smaller substituents like methoxymethyl (lower steric hindrance, higher reactivity) and bulkier groups like pivaloylamino (reduced coupling efficiency) . Electron-donating alkyl groups (isopropyl, methyl) enhance the boronic acid’s nucleophilicity, favoring couplings with electron-deficient aryl halides. Fluorinated analogs (e.g., 2-fluoro-5-(hydroxymethyl)) exhibit increased electrophilicity, useful in electron-rich systems .

Stability and Solubility :

  • Compounds with hydrophilic groups (e.g., hydroxymethyl or methoxy ) demonstrate higher solubility in polar solvents, whereas alkylated derivatives like the target compound may favor organic phases .

Commercial Availability :

  • Derivatives like 2-methoxy-5-methylphenylboronic acid are commercially available at >97% purity (¥20,000/5g), highlighting their industrial relevance . The target compound’s niche substitution pattern may limit commercial accessibility.

Theoretical Insights: DFT studies on analogous structures suggest that alkylphenoxy groups stabilize the boronic acid via hyperconjugation, reducing hydrolysis susceptibility compared to electron-withdrawing substituents (e.g., formyl or trifluoromethyl) .

Biological Activity

2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound includes a boronic acid functional group attached to a phenyl ring and an isopropyl-substituted phenoxy group. This unique structure may influence its biological activity through various mechanisms.

Antimicrobial Activity

Boronic acids, including this compound, have been studied for their antimicrobial properties. Research indicates that certain phenylboronic acids can inhibit the growth of various pathogens. For instance, studies on related compounds have shown moderate antibacterial activity against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of established antibiotics like Tavaborole (AN2690) .

PathogenMIC (µg/mL)Reference
Escherichia coli< 10
Bacillus cereus< 5
Candida albicansModerate

Anticancer Activity

The anticancer potential of boronic acids has been widely documented. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, one study reported that phenylboronic acid derivatives exhibited selective cytotoxicity towards MCF-7 breast cancer cells with IC50 values indicating significant growth inhibition .

Cell LineIC50 (µg/mL)Reference
MCF-718.76 ± 0.62
Healthy Cell LineNo toxicity

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit enzymes, particularly serine proteases and β-lactamases. The mechanism often involves the formation of a reversible covalent bond with the active site of the enzyme. Studies have shown that derivatives of phenylboronic acid can effectively inhibit KPC-2 β-lactamase, enhancing the efficacy of β-lactam antibiotics against resistant strains .

EnzymeInhibition TypeKi (µM)Reference
KPC-2 β-lactamaseCompetitive Inhibition0.032
LeuRS (Candida)Binding InteractionModerate

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. For antimicrobial action, it is suggested that these compounds disrupt critical enzymatic processes in microbial cells, such as inhibiting tRNA synthetases . In cancer therapy, the inhibition of proteasome activity is a notable mechanism through which these compounds exert their cytotoxic effects .

Case Studies

  • Antimicrobial Efficacy : A study investigating the antimicrobial properties of various phenylboronic acids found that certain derivatives exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics.
  • Cytotoxicity Assessment : In vitro tests demonstrated that phenylboronic acid derivatives could selectively induce apoptosis in cancer cell lines while sparing normal cells, highlighting their potential as targeted cancer therapies.

Q & A

Q. What are the common synthetic routes for preparing 2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation followed by boronation. Key steps include:

  • Intermediate Preparation : Introduce the phenoxy-methyl substituent via alkylation of a phenol precursor.
  • Boronation : Use bis(pinacolato)diboron (B₂Pin₂) or trimethyl borate under palladium catalysis .
    Critical Factors :
  • Temperature : Elevated temperatures risk boroxin formation (cyclic anhydrides), reducing purity. Maintain ≤60°C during boronation .
  • Purification : Avoid silica gel chromatography due to boronic acid adsorption; use recrystallization or solvent extraction .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropyl/methyl groups) and boronic acid proton (δ 7–9 ppm, broad) .
    • ¹¹B NMR : Verify boron environment (δ 25–35 ppm for trigonal planar B) .
  • HPLC : Monitor purity using C18 columns with acidic mobile phases (0.1% TFA) to suppress boronic acid ionization .

Q. What are the key solubility properties in common organic solvents, and how do they influence reaction medium selection?

Methodological Answer: Analogous boronic acids (e.g., methoxy-substituted derivatives) exhibit:

SolventSolubility (mg/mL)Notes
THF20–50Preferred for cross-coupling
DMSO>100Useful for stock solutions
Ethanol10–20Limited for low-temperature reactions
Adjust solvent polarity to balance solubility and reactivity .

Q. What preservation protocols mitigate stability challenges under ambient conditions?

Methodological Answer:

  • Storage : Argon atmosphere at –20°C to prevent oxidation and boroxin formation.
  • Desiccation : Use molecular sieves (3Å) in storage vials to absorb moisture .

Q. What safety considerations are critical during handling?

Methodological Answer:

  • Toxicity : Avoid inhalation (H335) and skin contact (H315/H319). Use fume hoods and nitrile gloves .
  • Flammability : Store away from ignition sources; incompatible with strong oxidizers .

Advanced Research Questions

Q. How does steric hindrance from isopropyl/methyl groups affect reactivity in cross-coupling?

Methodological Answer:

  • Steric Effects : Bulky substituents reduce reaction rates in Suzuki-Miyaura couplings.
  • Mitigation Strategies :
    • Use electron-rich ligands (e.g., SPhos) to enhance catalytic turnover .
    • Increase reaction temperature (80–100°C) to overcome kinetic barriers .

Q. What strategies prevent boroxin formation during purification?

Methodological Answer:

  • Azeotropic Drying : Co-evaporate with toluene to remove water, which drives boroxin equilibrium toward free acid .
  • Acidic Workup : Quench reactions with dilute HCl (pH 4–5) to stabilize boronic acid .

Q. How can computational modeling predict binding affinity with diol-containing biomolecules?

Methodological Answer:

  • DFT Calculations : Model the reversible esterification between boronic acid and vicinal diols.
  • Parameters : Analyze frontier molecular orbitals (HOMO/LUMO) and Gibbs free energy of adduct formation .

Q. How do electronic effects from the phenoxy-methyl group influence Suzuki-Miyaura outcomes?

Methodological Answer:

  • Electron Donation : Methoxy groups increase boronic acid nucleophilicity, accelerating transmetalation.
  • Contradictions : Electron-rich aryl groups may compete with ligands for palladium coordination; optimize ligand-to-metal ratios .

Q. How can analytical approaches resolve contradictions in reported catalytic activity data?

Methodological Answer:

  • Variable Control : Standardize catalyst (Pd(PPh₃)₄ vs. Pd(OAc)₂), base (K₂CO₃ vs. CsF), and solvent (THF vs. dioxane).
  • Kinetic Profiling : Use in situ IR or NMR to monitor reaction progress and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid
Reactant of Route 2
2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.